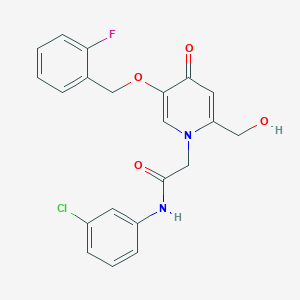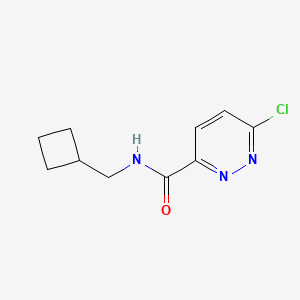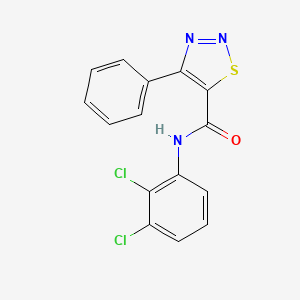![molecular formula C13H7NO5 B2694383 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 63591-87-7](/img/structure/B2694383.png)
2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, commonly known as isoindolinone, is a heterocyclic organic compound with a molecular formula C14H7NO5. This compound has been extensively studied due to its various applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Isoindolinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Isoindolinone derivatives have also been investigated as potential inhibitors of various enzymes, including acetylcholinesterase, carbonic anhydrase, and matrix metalloproteinases.
Wirkmechanismus
The mechanism of action of isoindolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Isoindolinone derivatives have been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. They have also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in various disease processes.
Biochemical and Physiological Effects:
Isoindolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Isoindolinone derivatives have also been shown to have antitumor properties, which may be due to their ability to inhibit the activity of various enzymes involved in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isoindolinone in lab experiments is its wide range of biological activities, which make it a useful tool for investigating various disease processes. However, one limitation is that isoindolinone derivatives can be difficult to synthesize and may require specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on isoindolinone. One area of interest is the development of isoindolinone derivatives as potential drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of isoindolinone and its derivatives, which may lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, the synthesis of new isoindolinone derivatives with novel biological activities may provide valuable insights into the structure-activity relationships of this compound.
Synthesemethoden
Isoindolinone can be synthesized through a variety of methods, including the reaction of furan-2-carboxylic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of furan-2-carboxylic acid with isatoic anhydride in the presence of a catalyst such as triethylamine. Both methods yield isoindolinone as a white crystalline solid.
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZGHUSXJBNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



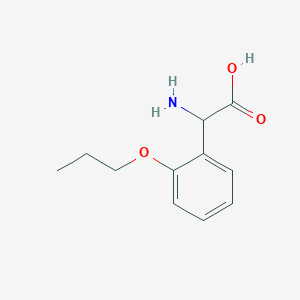
![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2694306.png)

![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)
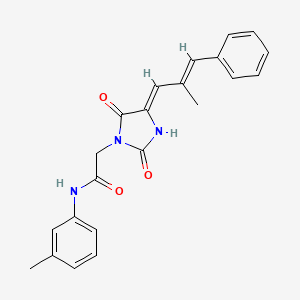
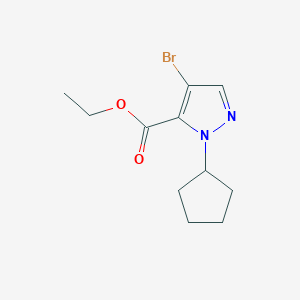


![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2694318.png)
